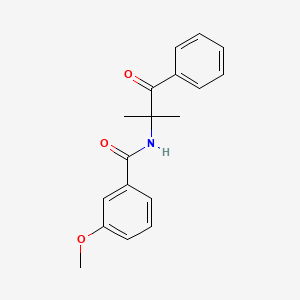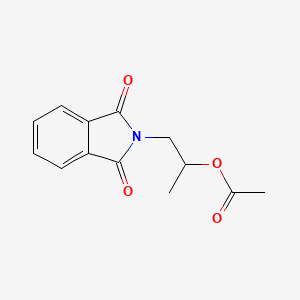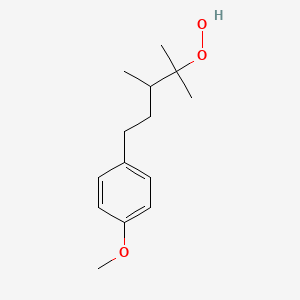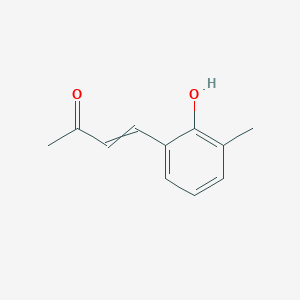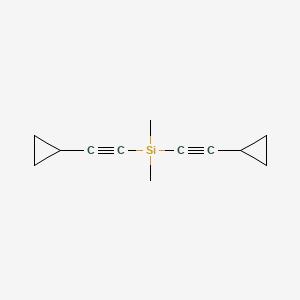
Bis(cyclopropylethynyl)(dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopropylethynyl)(dimethyl)silane is an organosilicon compound characterized by the presence of cyclopropyl and ethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclopropylethynyl)(dimethyl)silane typically involves the reaction of cyclopropylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silylacetylene intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclopropylethynyl)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace one of the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures (0-10°C) to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopropylethynyl)(dimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of bis(cyclopropylethynyl)(dimethyl)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways involved depend on the specific reaction or application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanol or siloxane derivatives, which can further participate in polymerization or cross-linking processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(diphenyl phosphine) dimethyl silane
- Bis(diphenyl phosphine) methyl dimethyl silane
- Bis(diphenyl phosphine methyl) dimethyl silane
Uniqueness
Bis(cyclopropylethynyl)(dimethyl)silane is unique due to the presence of cyclopropyl and ethynyl groups, which impart distinct reactivity and structural characteristics compared to other similar compounds. These features make it a valuable compound for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
630426-00-5 |
|---|---|
Molekularformel |
C12H16Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
bis(2-cyclopropylethynyl)-dimethylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,9-7-11-3-4-11)10-8-12-5-6-12/h11-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
KGGUXVLKLDSTDL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#CC1CC1)C#CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)


![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
